N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-25-13-6-11(7-14(8-13)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-5-27-12/h3-8H,9-10H2,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWXRECAIPGTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring fused with a furan moiety and a dimethoxybenzamide group. The presence of sulfur and nitrogen in the thiadiazole ring enhances its lipophilicity and ability to penetrate cellular membranes, facilitating its interaction with biological targets .
Structural Formula
The structural representation can be summarized as follows:
Where represent the number of respective atoms in the compound.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole nucleus exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives can inhibit Staphylococcus epidermidis and other pathogenic bacteria .
| Compound | Target Bacteria | Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| Thiadiazole Derivative 1 | Staphylococcus epidermidis | 85 | 12.5 |
| Thiadiazole Derivative 2 | E. coli | 78 | 15.0 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has garnered interest due to their ability to induce cytotoxic effects in cancer cells. In vitro studies have demonstrated that certain derivatives effectively inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. For example, a derivative was shown to have an IC50 value of 10 μM against breast cancer cell lines .
Anti-inflammatory and Antiviral Properties
Thiadiazoles also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Additionally, some derivatives have shown promise as antiviral agents against viruses such as SARS-CoV-2. Compounds with furan moieties have been identified as effective inhibitors of viral proteases, demonstrating IC50 values in the low micromolar range .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives revealed that modifications to the furan moiety significantly enhanced antibacterial activity. The study reported that introducing electron-withdrawing groups increased potency against Gram-positive bacteria .
Study 2: Anticancer Mechanism
In another investigation focusing on anticancer activity, researchers utilized a panel of cancer cell lines to assess cytotoxicity. The results indicated that the mechanism of action involved apoptosis induction via mitochondrial pathways . The following table summarizes key findings:
| Cell Line | Compound Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | Thiadiazole A | 10 | Apoptosis |
| A549 (Lung) | Thiadiazole B | 15 | Cell Cycle Arrest |
Scientific Research Applications
Anticancer Properties
Thiadiazole derivatives have shown promising anticancer activity across various studies. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Research indicates that derivatives similar to N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide exhibit:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by interfering with the cell cycle and promoting DNA damage.
- Inhibition of Tumor Growth : Studies have reported significant reductions in tumor size in animal models treated with thiadiazole derivatives.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| A549 (Lung) | 2.41 | EGFR inhibition |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in several studies. Its mechanism often involves disrupting essential metabolic pathways in bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32.6 µg/mL | Higher than itraconazole (47.5 µg/mL) |
| Escherichia coli | 40.0 µg/mL | Comparable to standard antibiotics |
| Aspergillus niger | 25.0 µg/mL | Effective against fungal strains |
Anti-inflammatory Effects
Thiadiazole derivatives are also being investigated for their anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions where thiadiazole derivatives are formed through condensation reactions followed by functionalization with furan and benzamide groups.
Common Reactions
The compound can undergo various chemical transformations:
- Oxidation : To form sulfoxides or sulfones.
- Reduction : To convert thiadiazole rings into other functional groups.
- Substitution Reactions : Introducing different functional groups at various positions on the thiadiazole ring.
Anticancer Studies
A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Efficacy
Research on thiadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features contribute to their enhanced activity when compared to traditional antibiotics.
Chemical Reactions Analysis
Amide Bond Cleavage
The carbamoyl and benzamide groups undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the carbamoyl bond in HCl (6M, reflux, 8h) yields 3,5-dimethoxybenzoic acid and 5-[(carboxymethyl)sulfanyl]-1,3,4-thiadiazol-2-amine as intermediates .
-
Basic Hydrolysis : In NaOH (1M, 70°C, 4h), the benzamide bond breaks to form 3,5-dimethoxyaniline and 5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylic acid .
Thiadiazole Ring Stability
The thiadiazole ring resists hydrolysis under mild conditions but degrades in concentrated H<sub>2</sub>SO<sub>4</sub> (12M, 100°C, 2h), producing ammonia and carbon disulfide as byproducts .
Oxidation of Sulfanyl Group
The sulfanyl (-S-) bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-):
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12h | Sulfoxide derivative (m/z 450.08) |
| KMnO<sub>4</sub> (0.1M) | 60°C, 3h | Sulfone derivative (m/z 466.05) |
Sulfone formation enhances electrophilicity, enabling nucleophilic attacks on adjacent carbons .
Nucleophilic Substitution on Thiadiazole
The thiadiazole ring undergoes nucleophilic substitution at the 2-position:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH<sub>3</sub> (gas) | EtOH, 50°C, 6h | 2-Amino-1,3,4-thiadiazole analog |
| CH<sub>3</sub>O⁻ | DMF, 80°C, 4h | 2-Methoxy-1,3,4-thiadiazole analog |
Reactivity follows the order: S > N > O due to electron-withdrawing effects of the sulfanyl group .
Electrophilic Substitution on Furan Ring
The furan-2-ylmethyl group participates in electrophilic substitution:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro-furan derivative |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 5-Bromo-furan derivative |
Substitution occurs preferentially at the 5-position due to steric hindrance at the 3- and 4-positions .
Tautomerism and Rearrangements
The compound exhibits thiol-thione tautomerism in solution, confirmed by <sup>1</sup>H-NMR and IR spectroscopy:
-
Thiol form : IR band at 2550 cm<sup>-1</sup> (S-H stretch).
-
Thione form : Dominant in crystalline state (X-ray diffraction) .
Mannich base formation with formaldehyde and secondary amines (e.g., piperidine) confirms thiol reactivity:
This reaction is optimized in ethanol (reflux, 3h, 85% yield) .
Functional Group Compatibility Table
| Functional Group | Reactivity | Notes |
|---|---|---|
| Thiadiazole ring | Moderate | Susceptible to strong acids/bases |
| Sulfanyl bridge | High | Oxidizes readily |
| Furan ring | Low | Requires harsh conditions for substitution |
| Methoxy groups | Low | Stable under most conditions |
Key Research Findings
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Class
(a) (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Core Structure : 1,3,4-thiadiazole.
- Substituents :
- Position 5: 3,5-Dimethylphenyl group.
- Position 2: 4-(methylsulfanyl)benzylidene.
- Biological Activity : Exhibits insecticidal and fungicidal properties due to planar molecular geometry and hydrogen-bonding interactions .
(b) Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea)
- Core Structure : 1,3,4-thiadiazole.
- Substituents :
- Position 5: tert-Butyl group.
- Position 2: Dimethylurea.
- Application : Widely used as a herbicide due to its urea moiety, which disrupts plant photosynthesis .
- Key Difference : The urea group enhances soil persistence, whereas the carbamoyl group in the target compound may improve biodegradability.
Heterocyclic Analogues with Modified Cores
(a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides
- Core Structure : 1,3,4-oxadiazole (oxygen replaces sulfur in the heterocycle).
- Substituents :
- Position 2: Sulfanyl-linked propanamide.
- Position 5: Thiazolylmethyl group.
- Synthesis : Involves hydrazine hydrate, carbon disulfide, and nucleophilic substitution steps .
(b) Thiazol-5-ylmethyl Carbamates
- Core Structure : Thiazole (one nitrogen and one sulfur atom).
- Substituents : Complex carbamate groups linked to hydroxy-phenylhexane backbones .
- Application : Primarily explored in antiviral and anticancer research.
- Key Difference : Thiazole derivatives often exhibit higher metabolic stability than thiadiazoles due to reduced ring strain.
Substituent-Driven Functional Comparisons
Q & A
(Basic) What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves constructing the 1,3,4-thiadiazole core through cyclization reactions. Key steps include:
- Cyclization in DMF : Reacting intermediates (e.g., thiourea derivatives) with iodine and triethylamine in DMF to form the thiadiazole ring via sulfur elimination .
- Solvent and Reflux : Using acetonitrile under reflux (1–3 minutes) for intermediate formation, ensuring rapid reaction kinetics .
- Purification : Thin-layer chromatography (TLC) on silica gel plates to confirm purity, followed by recrystallization or column chromatography .
Methodological Note : Optimize iodine stoichiometry to minimize side products during cyclization .
(Basic) How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., furan-2-yl methyl, dimethoxybenzamide) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) .
- Crystallography : Single-crystal X-ray diffraction using programs like SHELXL for absolute configuration validation .
- Purity Checks : TLC with UV visualization and melting point analysis to ensure homogeneity .
(Advanced) What advanced computational approaches are recommended to elucidate the compound's interaction with biological targets?
- Molecular Docking : Use Glide XP (Schrödinger Suite) to predict binding modes, incorporating hydrophobic enclosure and hydrogen-bonding parameters .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in Desmond) under physiological conditions .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and rank derivatives .
Validation Tip : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays.
(Advanced) How should researchers address discrepancies in biological activity data across different studies?
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature) across labs, as antimicrobial activity can vary with pH .
- Orthogonal Assays : Validate results using multiple methods (e.g., MIC assays vs. time-kill curves for antimicrobial studies) .
Case Study : Frija et al. (2019) demonstrated pH-dependent antimicrobial variability in thiadiazole derivatives, highlighting the need for controlled assay environments .
(Advanced) What strategies are effective for optimizing the reaction yield and scalability of this compound's synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave Assistance : Reduce reaction time (e.g., 10 minutes vs. 3 hours under reflux) .
- Solvent Optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) while maintaining yield .
Scalability Note : Pilot-scale trials should monitor exothermicity during iodine-mediated steps to prevent runaway reactions .
(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and what are their parameters?
- NMR Parameters :
- Solvent: DMSO-d₆ or CDCl₃.
- ¹H NMR (400 MHz): δ 7.8–8.2 ppm (thiadiazole protons), δ 3.8 ppm (methoxy groups) .
- X-ray Crystallography :
(Advanced) How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core Modifications :
- Biological Testing :
- Screen derivatives against panels of enzymes (e.g., kinases, proteases) to identify selectivity trends .
- Use cytotoxicity assays (e.g., MTT) to correlate structural changes with toxicity .
Data Analysis : Apply multivariate regression to link substituent properties (Hammett σ, logP) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
